molecular formula C7H8N2O4S B2680532 4-methanesulfonamidopyridine-2-carboxylic Acid CAS No. 1001567-03-8

4-methanesulfonamidopyridine-2-carboxylic Acid

Cat. No.: B2680532
CAS No.: 1001567-03-8
M. Wt: 216.21
InChI Key: AKXZMGKVCONBRD-UHFFFAOYSA-N
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Description

4-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-8-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Catalytic Applications in Organic Synthesis
4-Methanesulfonamidopyridine-2-carboxylic Acid, through its derivatives and related methanesulfonic acid compounds, has been utilized as a catalyst in various organic synthesis reactions. For example, methanesulfonic acid has enabled the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating a broad applicability across aryl, heteroaryl, and arylalkyl carboxylic acids with excellent yields (Kumar, Rudrawar, & Chakraborti, 2008). Similarly, its use in the esterification of carboxylic acids with alcohols shows excellent activity and reusability, offering an efficient alternative to conventional Lewis acid catalysts (Jiang, 2005).

Microbial Metabolism and Environmental Impact
The microbial metabolism of methanesulfonic acid highlights its role in the biogeochemical cycling of sulfur. Certain aerobic bacteria utilize it as a source of sulfur for growth, indicating its environmental significance and potential in bioremediation efforts (Kelly & Murrell, 1999).

Metal Extraction and Recovery Processes
Methanesulfonic acid has been employed in metal extraction processes, such as the leaching of copper from chalcopyrite. Its strong acid nature and higher solubility for various metals make it an effective solvent for metal extraction, showing over 90% copper extraction efficiency when used with hydrogen peroxide as an oxidant (Ahn, Wu, & Lee, 2019).

Advancements in Green Chemistry
Efforts towards "greener" chemical processes have utilized methanesulfonic acid and its derivatives for promoting environmentally friendly reactions, such as the Friedel-Crafts acylation without the use of metallic or halogenated components (Wilkinson, 2011). Additionally, its application in the synthesis of linear alkylbenzenes as a catalyst showcases an environmentally benign route, emphasizing the reusability and biodegradability of methanesulfonic acid (Luong et al., 2004).

Safety and Hazards

The safety information for 4-methanesulfonamidopyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

4-(methanesulfonamido)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-8-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZMGKVCONBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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